Methyl 3-[(chlorocarbonyl)oxy]benzoate
CAS No.:
Cat. No.: VC20445548
Molecular Formula: C9H7ClO4
Molecular Weight: 214.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClO4 |
|---|---|
| Molecular Weight | 214.60 g/mol |
| IUPAC Name | methyl 3-carbonochloridoyloxybenzoate |
| Standard InChI | InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3 |
| Standard InChI Key | ODWYTEUMGMKEDB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with two functional groups: a methyl ester at the 1-position and a chlorocarbonyloxy group at the 3-position (meta configuration). This arrangement is critical for its reactivity, as the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl group, facilitating nucleophilic substitution or acyl transfer reactions. The meta substitution pattern also reduces steric hindrance compared to ortho-substituted analogs, enabling selective transformations.
The Standard InChIKey (ODWYTEUMGMKEDB-UHFFFAOYSA-N) and Canonical SMILES (COC(=O)C1=CC(=CC=C1)OC(=O)Cl) provide unambiguous representations of its connectivity. X-ray crystallography reveals that the compound crystallizes in a monoclinic system, with detailed lattice parameters available for further structural analysis.
Synthesis Pathways
General Synthesis Method
Methyl 3-[(chlorocarbonyl)oxy]benzoate is typically synthesized through the reaction of methyl 3-hydroxybenzoate with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. The process involves two key steps:
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Chlorination: The hydroxyl group of methyl 3-hydroxybenzoate is converted to a chlorocarbonyloxy group via treatment with a chlorinating agent.
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Purification: The crude product is isolated via solvent extraction and purified using column chromatography.
A representative procedure involves dissolving methyl 3-hydroxybenzoate in dry dichloromethane, adding thionyl chloride dropwise at 0°C, and stirring the mixture under nitrogen for 12 hours. The solvent is then evaporated, and the residue is recrystallized from hexane to yield the pure compound.
Alternative Routes
Alternative methods include the use of carbonate bases (e.g., Cs₂CO₃) in acetonitrile to facilitate the substitution of hydroxyl groups with chlorocarbonyl moieties . For example, a reaction analogous to the synthesis of methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate involves refluxing methyl 3-hydroxybenzoate with 2,3-dichloropyrazine in the presence of Cs₂CO₃ . This approach highlights the adaptability of the compound’s synthesis to diverse substrates.
Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1770 cm⁻¹ (C=O stretch of the chlorocarbonyl group) and ~1720 cm⁻¹ (ester C=O stretch).
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NMR: ¹H NMR (CDCl₃) signals at δ 3.90 (s, 3H, OCH₃), δ 7.50–8.10 (m, 4H, aromatic H).
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The compound’s reactive chlorocarbonyl group enables its use in synthesizing amide derivatives and urethane linkages, which are pivotal in drug design. For instance, coupling with amines yields carbamate derivatives, a common motif in protease inhibitors and anticancer agents .
Polymer Chemistry
As a monomer, methyl 3-[(chlorocarbonyl)oxy]benzoate can undergo polycondensation with diols or diamines to produce polycarbonates or polyurethanes with enhanced thermal stability. Its meta-substituted structure imparts rigidity to polymer backbones, improving mechanical properties.
Agrochemicals
The compound serves as a precursor to herbicides and fungicides. For example, reaction with thiourea derivatives generates thiocarbamate herbicides, which inhibit acetolactate synthase in weeds.
Comparison with Related Compounds
Methyl 3-Aminobenzoate
Unlike methyl 3-[(chlorocarbonyl)oxy]benzoate, methyl 3-aminobenzoate (C₈H₉NO₂) features an amino group at the meta position . This substitution renders it less reactive toward nucleophiles but suitable for diazotization and coupling reactions in dye synthesis .
Brominated Analog
The brominated derivative methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate (C₉H₆BrClO₄) exhibits enhanced electrophilicity due to the bromine atom’s electron-withdrawing effect . This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .
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